(2,5,7-trimethyl-1H-indol-3-yl)acetic acid chemical properties
(2,5,7-trimethyl-1H-indol-3-yl)acetic acid chemical properties
An In-depth Technical Guide to (2,5,7-trimethyl-1H-indol-3-yl)acetic acid: Synthesis, Characterization, and Prospective Biological Evaluation
Foreword: Charting a Course for a Novel Indole Derivative
The indole-3-acetic acid (IAA) scaffold is a cornerstone of chemical biology and medicinal chemistry. As the principal auxin in most plant species, it governs myriad developmental processes.[1][2] Beyond its role in phytology, the indole ring is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals. The systematic modification of the indole nucleus, particularly through alkylation, has been a fruitful strategy for modulating biological activity, leading to compounds with enhanced potency or novel therapeutic applications.[3][4]
This guide focuses on a specific, sparsely characterized derivative: (2,5,7-trimethyl-1H-indol-3-yl)acetic acid (CAS No. 91957-25-4) . Publicly available data on this molecule is minimal, presenting a unique opportunity not to simply report established facts, but to outline a logical, field-proven workflow for its synthesis, characterization, and biological evaluation. This document is structured to guide researchers through the process of investigating a novel chemical entity, from initial synthesis design to a prospective screening cascade, underscoring the rationale behind each experimental choice.
PART 1: Physicochemical Properties and Molecular Identifiers
A foundational step in the evaluation of any compound is the consolidation of its known properties. For (2,5,7-trimethyl-1H-indol-3-yl)acetic acid, these are primarily limited to basic molecular identifiers. Key physical properties such as melting point and solubility have not been empirically determined in published literature and must be inferred from related structures.
Molecular Identity
The fundamental identifiers for this compound are cataloged below, providing a unique chemical fingerprint.
| Property | Value | Source |
| CAS Number | 91957-25-4 | [5][6] |
| Molecular Formula | C₁₃H₁₅NO₂ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Canonical SMILES | CC1=CC2=C(C=C1C)C(=C(N2)C)CC(=O)O | N/A |
| InChI Key | N/A (Not available in public databases) | N/A |
Predicted Physicochemical Characteristics
The addition of three methyl groups to the parent IAA scaffold significantly influences its physical properties. The increased hydrocarbon character is expected to enhance lipophilicity compared to unsubstituted IAA. This has direct implications for its solubility profile and potential for crossing biological membranes.
| Property | Predicted Value / Profile | Rationale |
| Melting Point | < 165 °C | Unsubstituted Indole-3-acetic acid melts at 165-169 °C. Methylation often disrupts crystal lattice packing, typically lowering the melting point. |
| Solubility | Insoluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The parent IAA is insoluble in water. Increased lipophilicity from three methyl groups will further decrease aqueous solubility. |
| pKa | ~4.5 - 5.0 | The pKa of the carboxylic acid is expected to be similar to that of IAA (~4.75), with minor influence from the electron-donating methyl groups on the indole ring. |
PART 2: Proposed Synthesis and Purification Workflow
As no dedicated synthesis for (2,5,7-trimethyl-1H-indol-3-yl)acetic acid is described in peer-reviewed literature, a robust and logical synthetic route must be proposed. The following two-stage protocol is based on well-established, high-yielding transformations of indole precursors.
Proposed Synthetic Pathway Overview
The most direct approach involves a two-step sequence:
-
Step 1: Fischer Indole Synthesis to construct the core 2,5,7-trimethyl-1H-indole ring system.
-
Step 2: C3-Alkylation to introduce the acetic acid side chain.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Protocol 2.2.1: Step 1 - Fischer Indole Synthesis of 2,5,7-Trimethyl-1H-indole
-
Rationale: The Fischer indole synthesis is the most classic and versatile method for preparing substituted indoles from arylhydrazines and ketones.[7][8] The use of 2,4-dimethylphenylhydrazine and acetone as precursors directly yields the desired 2,5,7-trimethyl substitution pattern on the indole core. Polyphosphoric acid (PPA) is chosen as the acid catalyst and solvent as it is highly effective for this cyclization.[9]
-
Methodology:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,4-dimethylphenylhydrazine hydrochloride (1.0 eq).
-
Add polyphosphoric acid (PPA) (10x weight of hydrazine) and begin stirring under a nitrogen atmosphere.
-
Slowly add acetone (1.1 eq) dropwise to the mixture. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.
-
After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide (NaOH) solution until pH > 8.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,5,7-trimethyl-1H-indole.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2.2.2: Step 2 - C3-Alkylation and Hydrolysis
-
Rationale: The C3 position of the indole nucleus is nucleophilic and can be readily alkylated. Deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) generates the indolide anion, which then attacks the electrophilic ethyl bromoacetate. Subsequent saponification of the resulting ester provides the target carboxylic acid.
-
Methodology:
-
Dissolve the purified 2,5,7-trimethyl-1H-indole (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the ethyl ester intermediate.
-
Dissolve the crude ester in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.
-
Wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (2,5,7-trimethyl-1H-indol-3-yl)acetic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
-
PART 3: Spectroscopic Analysis (Predicted)
Without experimental data, spectroscopic analysis must be predictive. The following table outlines the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry, based on established chemical shift principles and data from similar indole structures.[10][11] This serves as a benchmark for researchers who synthesize this compound.
| Technique | Expected Signals | Rationale |
| ¹H NMR | δ ~8.0-8.2 (br s, 1H, NH -1), δ ~6.9-7.0 (s, 1H, ArH -4), δ ~6.7-6.8 (s, 1H, ArH -6), δ ~3.6-3.7 (s, 2H, CH₂ -COOH), δ ~2.4 (s, 3H, Ar-CH₃ ), δ ~2.3 (s, 3H, Ar-CH₃ ), δ ~2.2 (s, 3H, C2-CH₃ ) | The indole NH proton is typically broad and downfield. Aromatic protons at C4 and C6 will appear as singlets due to the substitution pattern. The methylene protons of the acetic acid group are adjacent to the indole ring. Three distinct singlets are expected for the three methyl groups.[10] |
| ¹³C NMR | δ ~175 (C=O), δ ~136 (C7a), δ ~134 (C2), δ ~128 (C3a), δ ~125 (C5), δ ~122 (C7), δ ~120 (C6), δ ~115 (C4), δ ~105 (C3), δ ~31 (CH₂), δ ~21 (Ar-CH₃), δ ~16 (Ar-CH₃), δ ~12 (C2-CH₃) | The carboxylic acid carbonyl is the most downfield signal. Eight distinct signals are expected for the indole ring carbons. The methylene carbon and the three unique methyl carbons will appear upfield. |
| Mass Spec (EI) | M⁺ at m/z = 217. A prominent fragment at m/z = 158 due to loss of the carboxymethyl radical (•CH₂COOH). | The molecular ion peak will correspond to the molecular weight. The most common fragmentation pathway for indole-3-acetic acids is the cleavage of the C3-side chain, resulting in a stable indolyl-methyl cation fragment. |
PART 4: Prospective Biological Evaluation Workflow
Given the known activities of related IAA analogs, a logical screening cascade can be proposed to efficiently probe the biological potential of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid. The increased lipophilicity may enhance cell permeability and interaction with hydrophobic binding pockets, potentially leading to novel activities.
Caption: Proposed workflow for biological screening of the title compound.
Protocol: Avena Coleoptile Elongation Bioassay (Auxin Activity)
-
Rationale: This is the classic bioassay to determine auxin-like activity by measuring a compound's ability to promote cell elongation in oat coleoptiles. Comparing the activity to the parent compound IAA provides a direct measure of the effect of trimethylation.[3]
-
Methodology:
-
Germinate Avena sativa (oat) seeds in the dark for 72 hours.
-
Under a dim green light, harvest coleoptiles when they are approximately 2-3 cm long. Remove the apical tip (approx. 2 mm).
-
Cut 10 mm segments from the region just below the tip.
-
Prepare test solutions of the compound in a buffer (e.g., 10 mM potassium phosphate, 2% sucrose, pH 6.0) at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M), including a vehicle control and an IAA positive control series.
-
Place 10 coleoptile segments into a test tube containing 2 mL of each test solution.
-
Incubate the tubes on a roller drum in the dark at 25 °C for 18-24 hours.
-
Measure the final length of the coleoptile segments using a digital caliper or by projecting their image onto a screen.
-
Calculate the percent elongation relative to the initial length and plot the dose-response curve.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
-
Rationale: Many indole derivatives possess antimicrobial properties.[12][13] A standard broth microdilution assay is a high-throughput method to determine the lowest concentration of the compound that inhibits visible growth of a microorganism. Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used as representative pathogens.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in medium, no compound) and a negative control (medium only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
PART 5: Conclusions and Future Directions
(2,5,7-trimethyl-1H-indol-3-yl)acetic acid represents an unexplored node in the vast chemical space of indole derivatives. While empirical data is currently lacking, established chemical principles allow for the confident prediction of its core properties and the design of a robust synthetic route. The proposed workflow in this guide provides a clear and logical pathway for any research group aiming to synthesize and characterize this molecule.
The primary value of this compound lies in its potential to elucidate structure-activity relationships. By comparing its biological profile to that of IAA and other methylated analogs, researchers can gain critical insights into how substitution patterns on the indole ring affect receptor binding and overall activity. Future work should focus on executing the proposed synthesis, validating the predicted spectroscopic data, and performing the suggested biological assays to uncover the true potential of this novel molecule.
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